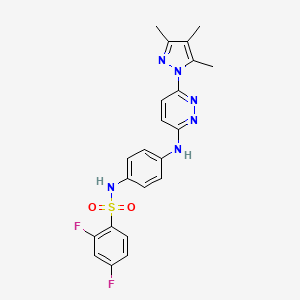

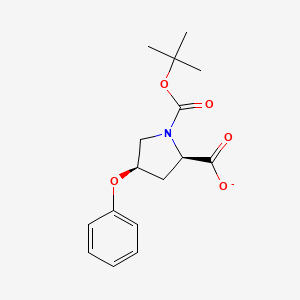

2,4-difluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Difluor-N-(4-{[6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzol-1-sulfonamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung enthält eine Sulfonamidgruppe, die für ihr Vorkommen in vielen biologisch aktiven Molekülen bekannt ist, sowie einen Pyrazolring, der häufig in Pharmazeutika vorkommt.

Vorbereitungsmethoden

Die Synthese von 2,4-Difluor-N-(4-{[6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzol-1-sulfonamid umfasst in der Regel mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Der Syntheseweg kann die folgenden Schritte umfassen:

Bildung des Pyrazolrings: Dies kann durch Reaktion geeigneter Hydrazine mit 1,3-Diketonen erreicht werden.

Anlagerung des Pyridazinrings: Dieser Schritt beinhaltet die Reaktion des Pyrazolderivats mit einem geeigneten Pyridazin-Vorläufer.

Einführung der Sulfonamidgruppe: Dies kann durch Reaktion der Zwischenverbindung mit Sulfonylchloriden unter basischen Bedingungen erfolgen.

Endgültige Assemblierung: Die endgültige Verbindung wird durch Kupplung der Zwischenverbindung mit 2,4-Difluorbenzol-Derivaten unter geeigneten Bedingungen erhalten.

Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung dieser Schritte beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

2,4-Difluor-N-(4-{[6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzol-1-sulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, das die Sulfonamidgruppe zu einem Amin reduzieren kann.

Substitution: Die Fluoratome am Benzolring können unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine oder Thiole. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie: Die Verbindung kann biologische Aktivität aufweisen, was sie zu einem Kandidaten für die Medikamentenfindung und -entwicklung macht.

Medizin: Aufgrund ihrer potenziellen biologischen Aktivität könnte sie für therapeutische Anwendungen untersucht werden.

Industrie: Die Verbindung könnte bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen Anwendung finden.

Wirkmechanismus

Der Wirkmechanismus von 2,4-Difluor-N-(4-{[6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzol-1-sulfonamid hängt von seinem spezifischen Ziel ab. Im Allgemeinen hemmen Sulfonamidverbindungen Enzyme, indem sie das Substrat imitieren oder an das aktive Zentrum binden. Der Pyrazolring kann mit bestimmten Proteinen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen beteiligten molekularen Ziele und Wege müssten durch weitere Forschung aufgeklärt werden.

Wirkmechanismus

The mechanism of action of 2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide would depend on its specific target. Generally, sulfonamide compounds inhibit enzymes by mimicking the substrate or binding to the active site. The pyrazole ring may interact with specific proteins or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Zu den Verbindungen, die 2,4-Difluor-N-(4-{[6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzol-1-sulfonamid ähneln, gehören:

2,4-Difluorbenzol-Derivate: Diese Verbindungen teilen sich den Difluorbenzol-Kern und können eine ähnliche chemische Reaktivität aufweisen.

Sulfonamid-Derivate: Verbindungen mit der Sulfonamidgruppe sind für ihre biologische Aktivität bekannt und werden in verschiedenen therapeutischen Anwendungen eingesetzt.

Pyrazol-Derivate: Diese Verbindungen finden sich oft in Pharmazeutika und Agrochemikalien aufgrund ihrer vielfältigen biologischen Aktivitäten.

Die Einzigartigkeit von 2,4-Difluor-N-(4-{[6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzol-1-sulfonamid liegt in der Kombination dieser funktionellen Gruppen, die im Vergleich zu anderen ähnlichen Verbindungen einzigartige Eigenschaften und Aktivitäten verleihen können.

Eigenschaften

Molekularformel |

C22H20F2N6O2S |

|---|---|

Molekulargewicht |

470.5 g/mol |

IUPAC-Name |

2,4-difluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |

InChI |

InChI=1S/C22H20F2N6O2S/c1-13-14(2)28-30(15(13)3)22-11-10-21(26-27-22)25-17-5-7-18(8-6-17)29-33(31,32)20-9-4-16(23)12-19(20)24/h4-12,29H,1-3H3,(H,25,26) |

InChI-Schlüssel |

BIBWWHNRDVHHSH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B12346404.png)

![(2Z)-6-chloro-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B12346408.png)

![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12346412.png)

![2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid](/img/structure/B12346420.png)

![4-[(2-chlorophenyl)methyl]-1-(2,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12346432.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B12346452.png)

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B12346468.png)

![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)pyrazolidine-3-carboxamide](/img/structure/B12346475.png)

![2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12346497.png)

![ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate](/img/structure/B12346500.png)